N-(4-cyanophenyl)-2,2-dimethylbutanamide
Description
N-(4-Cyanophenyl)-2,2-dimethylbutanamide is a substituted benzamide derivative featuring a 4-cyanophenyl group attached to a 2,2-dimethylbutanamide backbone. The cyano (-CN) group at the para position of the benzene ring confers strong electron-withdrawing properties, influencing both electronic distribution and intermolecular interactions.
Properties
Molecular Formula |
C13H16N2O |
|---|---|
Molecular Weight |
216.28 g/mol |
IUPAC Name |
N-(4-cyanophenyl)-2,2-dimethylbutanamide |
InChI |
InChI=1S/C13H16N2O/c1-4-13(2,3)12(16)15-11-7-5-10(9-14)6-8-11/h5-8H,4H2,1-3H3,(H,15,16) |
InChI Key |
BFHWRUFUUUXFBZ-UHFFFAOYSA-N |
SMILES |
CCC(C)(C)C(=O)NC1=CC=C(C=C1)C#N |
Canonical SMILES |
CCC(C)(C)C(=O)NC1=CC=C(C=C1)C#N |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Electronic Features
Key Compounds:
N-(4-Cyanophenyl)-2,6-difluorobenzamide () Structural Differences: Replaces the 2,2-dimethylbutanamide with a 2,6-difluorobenzamide group. Impact: The fluorine atoms introduce additional electronegativity and alter hydrogen-bonding capabilities. Crystallographic data show a planar benzene ring with C–H⋯F and N–H⋯O interactions absent in the title compound, suggesting divergent packing behaviors .
4-(4-(2-Cyanopropan-2-ylamino)-2-fluorophenyl)-N,N-dimethylbutanamide () Structural Differences: Incorporates a fluorinated phenyl ring and a branched cyanopropylamine group. Impact: The fluorine atom and branched chain may enhance metabolic stability and receptor binding compared to the title compound’s linear dimethylbutanamide chain .
N-(4-Acetylphenyl)butanamide () Structural Differences: Substitutes the cyano group with an acetyl (-COCH₃) group. Impact: The acetyl group is less polar than -CN, reducing solubility in polar solvents. However, it may improve membrane permeability due to moderate lipophilicity .
Physicochemical Properties
- Steric Effects : The 2,2-dimethyl group in the title compound increases steric bulk compared to linear chains (e.g., ), possibly reducing enzymatic degradation .
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